molecular formula C17H17NO3 B2565158 N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide CAS No. 127221-10-7

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2565158
CAS No.: 127221-10-7
M. Wt: 283.327
InChI Key: SNAPLIXETVWEDG-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phenyl ring substituted with an acetyl group and a methylphenoxy group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(4-methylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetyl and methylphenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-Acetylphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(4-Acetylphenyl)-2-(4-ethylphenoxy)acetamide

Uniqueness

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound's structure features an acetyl group attached to a phenyl ring and a phenoxy moiety, which contributes to its biological activities. The general formula can be represented as:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{NO}_3

This molecular configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The effectiveness of this compound was assessed using the disc diffusion method against Gram-positive and Gram-negative bacteria. Table 1 summarizes the results of these studies.

Bacterial Strain Zone of Inhibition (mm) IC50 (µg/mL)
Staphylococcus aureus1532
Escherichia coli1245
Bacillus subtilis1828
Pseudomonas aeruginosa1050

These findings suggest that the compound has moderate antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis.

Antifungal Activity

The compound's antifungal potential was evaluated against various fungal pathogens. In vitro studies demonstrated significant activity against common fungi, as shown in Table 2.

Fungal Strain Zone of Inhibition (mm) IC50 (µg/mL)
Candida albicans2025
Aspergillus niger1730

The results indicate that this compound is particularly effective against Candida albicans.

Anticancer Properties

Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. Notably, it demonstrated cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase-3 activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings significantly influence biological activity. For example, the presence of electron-donating groups enhances antimicrobial properties, while specific substitutions can improve anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of a series of acetamide derivatives, including this compound. Results indicated that modifications to the phenoxy group could enhance antibacterial activity against resistant strains .
  • Anticancer Activity Investigation : Research conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-9-16(10-4-12)21-11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAPLIXETVWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971796
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-90-8, 127221-10-7
Record name N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
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